1-(2-Chloro-4-hydroxypyridin-3-YL)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) typically involves the chlorination of a pyridine derivative followed by a series of reactions to introduce the ethanone and hydroxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques can help monitor and control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated pyridine ring can be reduced to form a more saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an aminopyridine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydroxy-3-pyridinecarboxylic acid: Similar structure with a carboxylic acid group instead of an ethanone group.
2-Chloro-4-hydroxy-3-pyridinecarboxamide: Similar structure with a carboxamide group instead of an ethanone group.
Uniqueness
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules.
Conclusion
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its properties and uses. Further research and exploration of this compound may reveal new opportunities for its application in various fields.
Properties
IUPAC Name |
3-acetyl-2-chloro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHISVXGYQIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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